N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S/c1-22-16-14(25-2)8-9-15(26-3)17(16)28-20(22)21-18(23)12-10-11-6-4-5-7-13(11)27-19(12)24/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHFWVDJIRWXHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazole with 2-oxo-2H-chromene-3-carboxylic acid under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods can vary depending on the scale and desired application.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, this reaction can replace one functional group with another.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism by which N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and physicochemical comparisons with analogous compounds from the evidence:
Structural and Functional Insights:
- Electron-Withdrawing vs.
- Linker Flexibility : The carboxamide linker in the target compound may improve solubility and hydrogen-bonding capacity relative to the thioamide in ’s compound, which has stronger S···H interactions .
- Thermal Stability : Higher melting points in ’s compounds (252–272°C) correlate with rigid benzodithiazine cores and strong intermolecular hydrogen bonds (N-H···O=S), whereas coumarin hybrids (e.g., ’s 6j) exhibit lower melting points due to less rigidity .
Research Findings and Analytical Techniques
Spectroscopic Characterization:
- IR Spectroscopy : The target compound’s carbonyl (C=O) and aromatic C-H stretches should align with ’s 6j (1685 cm⁻¹) and ’s ester (1740 cm⁻¹) .
- NMR: Coumarin protons (δ 6.5–8.5) and benzothiazole methoxy groups (δ 3.8–4.0) are diagnostic, as seen in analogous compounds .
Crystallography and Computational Tools:
Biological Activity
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex molecular structure that includes a benzothiazole moiety and a chromene derivative. The synthesis typically involves the condensation of 4,7-dimethoxy-3-methyl-1,3-benzothiazole with a suitable carboxamide precursor under controlled conditions.
Synthetic Route:
- Starting Materials: 4,7-dimethoxy-3-methylbenzothiazole and an appropriate carboxylic acid derivative.
- Reagents: Use of bases like triethylamine or pyridine in an organic solvent (e.g., dichloromethane).
- Conditions: Reaction carried out at room temperature with monitoring for completion.
Anticancer Properties
Research has indicated that compounds with similar structural features exhibit notable anticancer activity. For instance, derivatives of benzothiazole have been shown to inhibit cell proliferation in various cancer cell lines. The proposed mechanism involves the modulation of signaling pathways related to apoptosis and cell cycle regulation.
Case Study:
A study on benzothiazole derivatives demonstrated that certain compounds inhibited the growth of breast cancer cells with IC50 values in the micromolar range . This suggests that this compound may exhibit similar properties.
Acetylcholinesterase Inhibition
Another significant area of research is the compound's potential as an acetylcholinesterase inhibitor, which is crucial for developing treatments for Alzheimer's disease. Compounds with a coumarin core have shown promising results in inhibiting acetylcholinesterase activity.
Research Findings:
A related study highlighted that compounds containing both coumarin and thiazole structures demonstrated excellent acetylcholinesterase inhibitory activity, with some achieving IC50 values as low as 2.7 µM . This positions this compound as a candidate for further investigation in neurodegenerative disease contexts.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, thus enhancing cholinergic transmission.
- Signal Transduction Modulation: It may influence pathways involved in cell survival and apoptosis through interactions with various kinases and transcription factors.
Data Table: Biological Activity Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
